molecular formula C28H26F2N6O5S2 B2398141 N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide CAS No. 310427-51-1

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2398141
CAS No.: 310427-51-1
M. Wt: 628.67
InChI Key: LMGXOLAGCKHEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A 1,2,4-triazole core substituted with two 4-fluorophenyl groups.
  • A sulfanyl (-S-) linker bridging the triazole ring to a carbamoylmethyl group.
  • A benzamide moiety functionalized with a morpholine-4-sulfonyl group.

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F2N6O5S2/c29-20-3-7-22(8-4-20)32-26(37)18-42-28-34-33-25(36(28)23-9-5-21(30)6-10-23)17-31-27(38)19-1-11-24(12-2-19)43(39,40)35-13-15-41-16-14-35/h1-12H,13-18H2,(H,31,38)(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGXOLAGCKHEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F2N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Groups: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Morpholinosulfonyl Group: This can be done through sulfonation reactions using morpholine and sulfonyl chlorides.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied. For example, if the compound has anticancer properties, it may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key References
Compound A 1,2,4-Triazole 4-Fluorophenyl, morpholine-sulfonyl ~600 (estimated) N/A
Compound 1,2,4-Triazole Chlorophenyl, phenoxyacetamide 499.35
Compound Triazole-Thiadiazole Cyclopropyl, fluorobenzyl sulfonyl 396.43
Compound 1,2,4-Triazole Allyl, fluorobenzyl, chlorosulfonamide 452.95

Biological Activity

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, morpholine sulfonamide, and multiple fluorophenyl groups. Its molecular formula is C26H26F2N6O3S3C_{26}H_{26}F_{2}N_{6}O_{3}S_{3}, indicating a heavy reliance on sulfur and nitrogen functionalities that are often associated with biological activity.

Antimicrobial Activity

  • Antifungal Properties : Triazole derivatives are known for their antifungal activity. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal effects against various strains of fungi. For example, studies have shown that triazoles can inhibit the growth of Aspergillus species with minimal inhibitory concentrations (MIC) as low as 1 μg/mL .
  • Antibacterial Effects : The compound's structure suggests potential antibacterial properties. A related class of compounds has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 0.125 to 8 μg/mL .
  • Antiparasitic Activity : The triazole moiety has also been linked to antiparasitic effects, particularly against protozoan infections. This activity is attributed to the ability of triazoles to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Triazoles have been associated with inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Protein Kinases : Compounds similar in structure to our target have been shown to inhibit key protein kinases involved in cancer progression .
  • Induction of Apoptosis : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells via mitochondrial pathways.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound likely acts as an inhibitor for various enzymes, including those involved in nucleic acid synthesis and metabolic pathways critical for pathogen survival.
  • Molecular Interactions : Molecular docking studies reveal that the compound can interact with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effects against specific biological targets.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antifungal Activity : A series of triazole derivatives were tested against Candida albicans and Aspergillus fumigatus, showing promising antifungal activity with MIC values significantly lower than traditional antifungals .
  • Antibacterial Screening : Research involving quinolone-triazole hybrids demonstrated enhanced antibacterial activity compared to standard treatments like vancomycin and ciprofloxacin .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with precursor functionalization (e.g., fluorophenyl and morpholine-sulfonyl benzamide groups). Key steps include:

  • Thioether linkage formation : Reacting a carbamoylmethylsulfanyl intermediate with a triazole-methyl precursor under controlled conditions (ethanol or DMF as solvents, 60–80°C, 12–24 hours) .
  • Amide coupling : Using coupling agents like EDC/HOBt to attach the morpholine-sulfonyl benzamide group, requiring precise pH control (6.5–7.5) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization strategies :

  • Temperature control : Lower temperatures (e.g., 0–5°C) during sensitive steps (e.g., triazole ring closure) improve regioselectivity .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the triazole ring and sulfonamide group connectivity. Key shifts:
    • Triazole protons: δ 8.2–8.5 ppm (aromatic region).
    • Morpholine-sulfonyl group: δ 3.5–3.7 ppm (morpholine CH2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to monitor purity (>98%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 625.18) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action, such as enzyme inhibition?

  • In vitro HDAC inhibition assays :
    • Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition of histone deacetylase (HDAC) isoforms.
    • IC50 values can be determined via dose-response curves (0.1–100 µM range) .
  • Cellular assays :
    • Assess antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
    • Correlate HDAC inhibition (e.g., reduced acetylation levels via Western blot) with cytotoxicity .

Q. Data interpretation :

  • Compare IC50 values across isoforms (e.g., HDAC6 vs. HDAC1) to evaluate selectivity.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions between the morpholine-sulfonyl group and HDAC active sites .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key structural variables :
    • Triazole substituents : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF3) to enhance HDAC binding .
    • Sulfonyl group modifications : Substitute morpholine with piperazine or thiomorpholine to alter solubility and membrane permeability .
  • Methodology :
    • Synthesize derivatives with systematic substitutions and test in parallel assays (e.g., HDAC inhibition, cytotoxicity).
    • Use QSAR models to predict logP and polar surface area for bioavailability optimization .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC50 values for HDAC inhibition may arise from:
    • Assay conditions : Differences in substrate concentration or buffer pH. Standardize protocols (e.g., Tris-HCl pH 8.0, 37°C) .
    • Cell line variability : Use isogenic cell lines or primary cells to reduce genetic background noise .
  • Resolution :
    • Perform meta-analyses of published data to identify trends.
    • Validate findings using orthogonal methods (e.g., thermal shift assays for target engagement) .

Q. What computational approaches support the rational design of analogs?

  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., sulfanyl group nucleophilicity) .
  • Molecular Dynamics (MD) simulations : Model compound-protein interactions over 100 ns trajectories to assess binding stability .
  • ADMET prediction : Tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP450 inhibition risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.